REACTION_CXSMILES
|
[OH:1][C:2]1([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.Cl[CH2:16][CH2:17][NH:18][C:19]([NH:21][C:22]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[N:25]=[C:24]([CH3:32])[CH:23]=1)=[O:20].C([O-])(O)=O.[Na+]>C1COCC1.C(Cl)Cl>[CH2:8]([C:2]1([OH:1])[CH2:7][CH2:6][N:5]([CH2:16][CH2:17][NH:18][C:19]([NH:21][C:22]2[C:31]3[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=3)[N:25]=[C:24]([CH3:32])[CH:23]=2)=[O:20])[CH2:4][CH2:3]1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:2.3|
|
Name
|
|
Quantity
|
380.6 mg
|
Type
|
reactant
|
Smiles
|
OC1(CCNCC1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
263.7 mg
|
Type
|
reactant
|
Smiles
|
ClCCNC(=O)NC1=CC(=NC2=CC=CC=C12)C
|
Name
|
|
Quantity
|
672 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at 45° C. for 6 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with sat. Na2CO3 (2×30 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is re-extracted with CH2Cl2 (2×25 mL)
|
Type
|
WASH
|
Details
|
the combined organic phases are washed with brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is purified by preparative HPLC
|
Reaction Time |
6 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C1(CCN(CC1)CCNC(=O)NC1=CC(=NC2=CC=CC=C12)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |